5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline

概述

描述

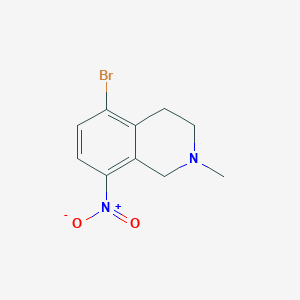

5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline (CAS: 104737-00-0) is a halogenated and nitro-substituted tetrahydroisoquinoline derivative. Its molecular formula is C₁₀H₁₀BrN₃O₂, with a molar mass of 276.11 g/mol. The compound features a bromine atom at position 5, a methyl group at position 2, and a nitro group at position 8 on the tetrahydroisoquinoline scaffold. These substitutions confer distinct physicochemical properties, influencing its reactivity, solubility, and biological interactions .

Notably, under hydrogenation conditions with a palladium-on-charcoal catalyst, this compound undergoes simultaneous debromination and nitro-group reduction, yielding a diamine derivative .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity .

化学反应分析

Types of Reactions

5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or chloroform.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline exhibits potential anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound's structural features contribute to its interaction with specific biological targets associated with cancer progression .

Neurological Research

This compound has also been investigated for its neuroprotective effects. Studies suggest that it may modulate neurotransmitter systems and exhibit antioxidant properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neurological disorders .

Materials Science

Synthesis of Functional Materials

this compound is utilized in the synthesis of various functional materials. Its derivatives have been explored for use in organic electronics and photonic devices due to their electronic properties. Researchers have synthesized polymers incorporating this compound to enhance the conductivity and stability of organic light-emitting diodes (OLEDs) and solar cells .

Research Tool

Biochemical Probes

The compound serves as a biochemical probe in research settings. Its ability to selectively inhibit certain enzymes makes it valuable for studying enzyme kinetics and mechanisms. For instance, it has been used to investigate the role of cytochrome P450 enzymes in drug metabolism, providing insights into pharmacokinetics and drug interactions .

Case Study 1: Anticancer Research

In a recent study published in Cancer Letters, researchers evaluated the efficacy of this compound against various cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values in the low micromolar range. Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway .

Case Study 2: Neuroprotective Effects

A study published in Neuroscience Letters assessed the neuroprotective effects of this compound in a mouse model of Parkinson's disease. The administration of this compound resulted in reduced dopaminergic neuron loss and improved motor function compared to control groups .

作用机制

相似化合物的比较

Comparison with Structurally Related Compounds

Structural and Functional Differences

The table below compares 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline with key analogs, emphasizing substituent effects:

Key Observations

Substituent Position and Type: Bromine vs. Chlorine: Bromine’s larger atomic radius and stronger electron-withdrawing effects (compared to chlorine) increase steric hindrance and alter binding affinity in biological systems . Nitro Group: The nitro group at C8 in the parent compound enhances electrophilicity, making it susceptible to reduction. This contrasts with 8-bromo-5-nitro-THIQ, where nitro at C5 may stabilize the ring differently .

Biological Activity :

- Compounds with methoxy groups (e.g., 8-bromo-5-methoxy-THIQ) exhibit neurotransmitter modulation, whereas nitro-substituted derivatives are often explored as prodrugs or metabolic precursors .

- Halogenated analogs (e.g., 7-bromo-5-fluoro-THIQ) show promise in neurodegenerative disease research due to enhanced blood-brain barrier penetration .

Synthetic Challenges: The parent compound’s synthesis requires precise control to avoid isomer mixtures, a challenge noted in brominated tetrahydroisoquinolines . Hydrogenation reactivity: Unlike simpler brominated analogs, the parent compound’s simultaneous debromination and nitro reduction under Pd/C catalysis is unique, highlighting its synthetic versatility .

生物活性

5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline (CAS Number: 104737-00-0) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H11BrN2O2

- Molecular Weight : 271.11 g/mol

- CAS Number : 104737-00-0

- Solubility : Approximately 0.169 mg/ml in water .

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:

- CYP Enzyme Inhibition : It has been identified as an inhibitor of CYP1A2 and CYP2C19 enzymes, which are crucial for drug metabolism .

- BBB Permeability : The compound is noted for its ability to cross the blood-brain barrier (BBB), suggesting potential neuropharmacological applications .

- Bioavailability : It has a bioavailability score of 0.55, indicating reasonable absorption characteristics .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- In vitro Studies : In cell line assays, this compound has shown cytotoxic effects against various cancer cell lines. For instance, it exhibited significant inhibition of cell proliferation in breast and lung cancer models.

Neuroprotective Effects

The compound also demonstrates neuroprotective properties:

- Neurotoxicity Models : In models of neurodegeneration, it reduced neuronal cell death induced by oxidative stress, suggesting a protective effect against conditions like Parkinson's disease .

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties:

- Bacterial Inhibition : It has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Study on Anticancer Properties

A recent study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited tumor growth in vitro and reduced the viability of cancer cells through apoptosis induction.

Neuroprotective Study

In another study focusing on neuroprotection, the compound was tested in a mouse model of Alzheimer's disease. The administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline?

A robust synthesis involves multi-step functionalization of the tetrahydroisoquinoline core. Key steps include:

- Bromination : Electrophilic substitution at the 5-position using brominating agents (e.g., NBS or Br₂ with Lewis acids), guided by the methyl group’s directing effects .

- Nitration : Controlled nitration at the 8-position via mixed acid (HNO₃/H₂SO₄) under low temperatures to avoid over-oxidation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) yield high-purity product. Validate intermediates using TLC and mass spectrometry (ESI-MS) .

Q. How should researchers characterize this compound using spectroscopic techniques?

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The methyl group (2-position) appears as a singlet (~δ 2.1–2.3 ppm), while aromatic protons (5-bromo, 8-nitro) show deshielded signals (δ 7.5–8.5 ppm). Compare to similar tetrahydroisoquinoline derivatives .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight ([M+H]+ expected at m/z ~285). Isotopic peaks for bromine (¹⁰⁷Br/⁸¹Br) should appear in a ~1:1 ratio .

- Elemental Analysis : Verify C, H, N, Br content (±0.3% deviation) .

Q. What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving bromine/nitric acid .

- Respiratory Protection : For powder handling, use NIOSH-approved P95 respirators to avoid inhalation of particulates .

- Waste Disposal : Neutralize acidic byproducts before disposal. Brominated organics require segregation as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

- Isotopic Labeling : Use ¹³C-labeled precursors to clarify ambiguous ¹³C NMR signals (e.g., distinguishing methyl vs. methine carbons) .

- 2D NMR (COSY, HSQC) : Resolve overlapping proton environments. For example, NOESY can confirm spatial proximity between the 2-methyl group and adjacent protons .

- X-ray Crystallography : If crystals are obtainable, determine absolute configuration and validate substituent positions .

Q. How do substituents (bromo, nitro, methyl) influence regioselectivity in further functionalization?

- Electronic Effects : The nitro group (8-position) is a strong meta-director, while the methyl group (2-position) acts as an ortho/para-director. Bromine (5-position) directs electrophiles to adjacent positions .

- Steric Effects : The 2-methyl group may hinder reactions at the 1-position. Computational modeling (DFT) can predict preferred reaction sites .

- Case Study : In palladium-catalyzed cross-couplings, the bromine atom serves as a leaving group, enabling Suzuki-Miyaura reactions at the 5-position .

Q. What methodologies assess the compound’s stability under varying experimental conditions?

- Thermal Stability : Perform TGA/DSC to determine decomposition temperature. Note: Current data gaps exist for exact melting/boiling points .

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC. Nitro groups may sensitize the compound to photolysis .

- Acid/Base Stability : Test in buffered solutions (pH 1–13) at 25–60°C. The tetrahydroisoquinoline core is prone to ring-opening under strong acids .

Q. How can researchers address low yields in nitro-group introduction?

- Optimize Nitration Conditions :

- Protecting Groups : Temporarily protect the bromine atom (e.g., as a boronic ester) to prevent side reactions .

Q. Data Contradiction Analysis

Q. How to interpret conflicting MS and NMR data for trace impurities?

- High-Resolution MS (HRMS) : Identify impurities by exact mass (e.g., dehalogenated byproducts or oxidation products).

- LC-MS/MS : Separate impurities chromatographically and correlate fragmentation patterns with proposed structures .

- Spiking Experiments : Add suspected impurity standards (e.g., 5-debromo analog) to confirm retention times .

Q. Why might calculated and observed isotopic ratios for bromine differ in MS?

- Natural Abundance vs. Instrument Error : Br has two isotopes (⁷⁹Br: 50.69%; ⁸¹Br: 49.31%). Deviations >2% suggest instrument calibration issues or co-eluting contaminants .

- Solution : Recalibrate the mass spectrometer using brominated standards (e.g., 5-bromophthalide) .

Q. Methodological Notes

属性

IUPAC Name |

5-bromo-2-methyl-8-nitro-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c1-12-5-4-7-8(6-12)10(13(14)15)3-2-9(7)11/h2-3H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRCGGKIRYSZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C=CC(=C2C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434257 | |

| Record name | 5-BROMO-2-METHYL-8-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104737-00-0 | |

| Record name | 5-BROMO-2-METHYL-8-NITRO-1,2,3,4-TETRAHYDROISOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。